molecular formula C5H3BrN2O3S B8544676 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime

Cat. No. B8544676
M. Wt: 251.06 g/mol
InChI Key: BIOZEBWUZFUNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime is a useful research compound. Its molecular formula is C5H3BrN2O3S and its molecular weight is 251.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H3BrN2O3S

Molecular Weight

251.06 g/mol

IUPAC Name

N-[(5-bromo-2-nitrothiophen-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H3BrN2O3S/c6-4-1-3(2-7-9)5(12-4)8(10)11/h1-2,9H

InChI Key

BIOZEBWUZFUNJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C=NO)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-nitrothiophene-3-carbaldehyde (22.5 g, 95 mmol), hydroxylamine hydrochloride (6.96 g, 100 mmol) and sodium acetate (8.21 g, 100 mmol) were stirred in ethanol (225 mL) at room temperature overnight. The solvent was removed in vacuo, saturated NaHCO3 was added and the products extracted into EtOAc (3×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as an orange solid.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

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